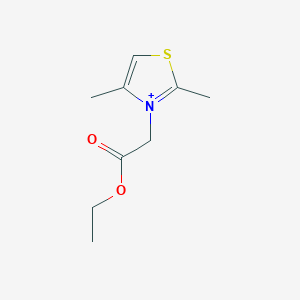
3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium is a thiazolium derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an ethoxycarbonylmethyl group attached to the thiazolium ring, which imparts distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium typically involves the reaction of 2,4-dimethylthiazole with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions: 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolium derivatives.
科学的研究の応用
3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazolium derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, thereby influencing their function and activity.
類似化合物との比較
- 3-(Ethoxycarbonylmethyl)-2-methylthiazolium
- 3-(Ethoxycarbonylmethyl)-4-methylthiazolium
- 3-(Ethoxycarbonylmethyl)-2,4-dimethylimidazolium
Comparison: 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium is unique due to the presence of both ethoxycarbonylmethyl and dimethyl groups on the thiazolium ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of substituents influences the compound’s stability, solubility, and interaction with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C9H14NO2S+ |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
ethyl 2-(2,4-dimethyl-1,3-thiazol-3-ium-3-yl)acetate |
InChI |
InChI=1S/C9H14NO2S/c1-4-12-9(11)5-10-7(2)6-13-8(10)3/h6H,4-5H2,1-3H3/q+1 |
InChIキー |
HRHXGPSKKYHVRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(SC=C1C)C |
正規SMILES |
CCOC(=O)C[N+]1=C(SC=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B280406.png)



![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)

![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)
![3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE](/img/structure/B280419.png)
![{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)


